molecular formula C13H12N4O5 B12550887 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one

Cat. No.: B12550887
M. Wt: 304.26 g/mol
InChI Key: HRNXMCSAOMOSFW-POHAHGRESA-N
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Description

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one is a complex organic compound with a unique structure that includes hydroxyamino, hydroxy, methoxyphenyl, and nitroso functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to a hydroxylamine using reducing agents such as tin(II) chloride or iron powder.

    Addition of the hydroxy and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions using palladium catalysts.

    Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or other nitrosating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, tin(II) chloride, iron powder

Major Products Formed

    Oxidation products: Nitroso or nitro derivatives

    Reduction products: Amino derivatives

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino and nitroso groups can participate in redox reactions, potentially affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one
  • 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide
  • Formoterol related compound D

Uniqueness

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one

InChI

InChI=1S/C13H12N4O5/c1-22-8-4-2-7(3-5-8)10(18)6-9-13(19)15-12(17-21)11(14-9)16-20/h2-6,18,20H,1H3,(H,14,16)(H,15,19)/b10-6-

InChI Key

HRNXMCSAOMOSFW-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=NC(=C(NC2=O)N=O)NO)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=NC(=C(NC2=O)N=O)NO)O

Origin of Product

United States

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